N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide
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Overview
Description
N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide is a chemical compound with the molecular formula C12H13N3OS and a molecular weight of 247.32 g/mol . This compound is known for its unique structure, which includes a thiazole ring and a hydroxyimino group, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide typically involves the reaction of 4-(4-methylphenyl)-2-aminothiazole with hydroxylamine under specific conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity . The thiazole ring can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide: Unique due to its specific substitution pattern on the thiazole ring.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
N’-hydroxy-2-{4-[(4-methylphenyl)methoxy]phenyl}ethanimidamide: Similar structure but different substitution pattern.
Uniqueness
N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-2-4-9(5-3-8)10-7-17-12(14-10)6-11(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILNYAGCDWFDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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